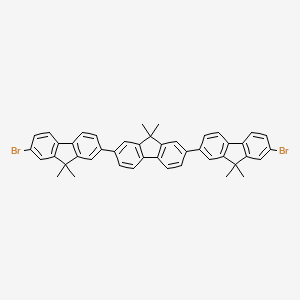
alpha,omega-Dibromoter(9,9'-dimethyl)fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene is a chemical compound with the molecular formula C15H12Br2. It is a derivative of fluorene, characterized by the presence of bromine atoms at the alpha and omega positions and methyl groups at the 9,9’ positions. This compound is known for its applications in organic electronics, particularly in the synthesis of organic semiconducting polymers and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,omega-Dibromoter(9,9’-dimethyl)fluorene typically involves the bromination of 9,9-dimethylfluorene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
Substitution: Various substituted fluorenes
Oxidation: Fluorenone, fluorenic acid
Reduction: 9,9-dimethylfluorene
Scientific Research Applications
Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene has several applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaics (OPVs) and OLEDs.
Material Science: The compound is utilized in the development of materials with high electron mobility and stability, essential for electronic devices.
Chemical Research: It serves as a building block in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of alpha,omega-Dibromoter(9,9’-dimethyl)fluorene in organic electronics involves its ability to participate in π-electron conjugation. This property enhances its electron delocalization and fluorescent characteristics, making it suitable for use in OLEDs and other optoelectronic devices. The molecular targets include the active sites in the polymer matrix where the compound integrates to form conductive pathways .
Comparison with Similar Compounds
- 2,7-Dibromo-9,9-dimethylfluorene
- 9,9-Dimethyl-2-bromofluorene
- 2,7-Dibromo-9-fluorenone
Comparison: Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its analogs. For instance, 2,7-Dibromo-9,9-dimethylfluorene has bromine atoms at the 2 and 7 positions, affecting its reactivity and applications differently. Similarly, 9,9-Dimethyl-2-bromofluorene, with a single bromine atom, exhibits different chemical behavior and is used in different contexts .
Properties
Molecular Formula |
C45H36Br2 |
|---|---|
Molecular Weight |
736.6 g/mol |
IUPAC Name |
2,7-bis(7-bromo-9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C45H36Br2/c1-43(2)37-19-25(27-9-15-33-35-17-11-29(46)23-41(35)44(3,4)39(33)21-27)7-13-31(37)32-14-8-26(20-38(32)43)28-10-16-34-36-18-12-30(47)24-42(36)45(5,6)40(34)22-28/h7-24H,1-6H3 |
InChI Key |
BQLIBLLKSWWWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)Br)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(C)C)C=C(C=C9)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















